2-methyl-N-(4-methylphenyl)benzamide

Description

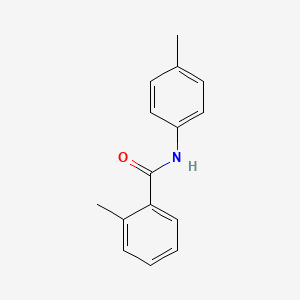

Chemical Structure and Synthesis 2-Methyl-N-(4-methylphenyl)benzamide (IUPAC name) is a benzanilide derivative featuring a benzoyl ring substituted with a methyl group at the ortho position and an aniline ring substituted with a para-methyl group. Its molecular formula is C₁₅H₁₅NO, with a molar mass of 225.28 g/mol . The compound crystallizes in a monoclinic system (space group C2/c) with unit cell parameters: a = 40.6634 Å, b = 7.1770 Å, c = 8.9418 Å, β = 96.173°, and Z = 8 .

Properties

IUPAC Name |

2-methyl-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15(17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZCQNUSSCDZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282744 | |

| Record name | 2-methyl-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-89-1 | |

| Record name | 2-Methyl-N-(4-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amine groups in the starting material can lead to the formation of by-products . The reaction is usually performed in a microreactor system to optimize the reaction conditions and improve yield .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the production of this compound. This method allows for better control over reaction parameters and scalability. The use of microreactor systems in industrial production helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Key Reaction Types

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Nitro derivatives (e.g., nitrobenzamide) |

| Reduction | Hydrogen gas (H₂) with Pd catalyst | Amino derivatives (e.g., benzamide with NH₂ groups) |

| Electrophilic Aromatic Substitution | Halogenating agents (Br₂, Cl₂) | Halogenated derivatives (e.g., bromobenzamide) |

Mechanistic Insights :

-

Oxidation occurs at the amino group, forming nitro derivatives .

-

Reduction reverses nitro groups back to amines, preserving the amide core .

-

Substitution is facilitated by the electron-rich benzene rings, enabling electrophilic attacks at para/ortho positions .

Photolysis and Decomposition

Irradiation in protic solvents (e.g., ethanol) yields:

| Product | Key Reaction Pathway |

|---|---|

| Benzil | Dimerization of benzoyl radicals |

| Benzoic Acid | Oxidative cleavage of benzoyl radicals |

| Amide Derivatives | Hydrogen abstraction by amide radicals |

Mechanism :

-

Radical Formation : UV irradiation generates benzoyl radicals (C₆H₅CO·) and amide radicals (N-(4-methylphenyl)benzamido·) .

Intermolecular Interactions and Stability

The compound exhibits N—H···O hydrogen bonding , which stabilizes its crystal lattice . This interaction influences:

-

Crystal Packing : Molecules form chains along the b-axis via N—H···O linkages .

-

Reactivity : Hydrogen bonding may reduce reactivity toward nucleophilic substitution .

Comparison with Structural Isomers

Research Findings

Scientific Research Applications

Structural Characteristics

The compound features a central amide group that exhibits distinct conformational properties. The N-H and C=O bonds are trans to each other, which influences its intermolecular interactions. The molecule forms infinite chains through N-H···O hydrogen bonds, contributing to its stability and potential applications in solid-state chemistry .

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties. Its structure is similar to other benzanilides known for their biological activities, including anti-inflammatory and analgesic effects. Studies on related compounds have shown promise in treating conditions such as pain and inflammation .

Case Study: Anti-inflammatory Activity

A study conducted by Gowda et al. (2008) investigated the anti-inflammatory properties of benzanilide derivatives. The results suggested that modifications in the amide group could enhance anti-inflammatory activity. Although specific data on this compound is limited, its structural similarities imply potential efficacy .

Crystal Engineering

The crystal structure of this compound has been extensively studied, revealing insights into its packing and stability. The compound crystallizes in a triclinic system with notable intermolecular interactions that can be exploited in material science applications .

The extensive crystallographic studies of this compound reveal significant insights into its molecular interactions and packing efficiency. The formation of hydrogen-bonded chains contributes to the stability of the crystal lattice, making it a candidate for further studies in supramolecular chemistry .

Case Study: Hydrogen Bonding Patterns

In a detailed analysis by Kožíšek et al., the hydrogen bonding patterns were characterized, showing how these interactions influence the physical properties of the compound. The study emphasized the role of hydrogen bonds in determining the thermal stability and solubility of crystalline materials .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

- Conformation : The amide group (–NHCO–) adopts a trans arrangement of N–H and C=O bonds. The C=O bond is syn to the ortho-methyl group on the benzoyl ring, a conformation shared with analogs like 2-methyl-N-phenylbenzamide .

- Dihedral Angles : The benzoyl and aniline rings form a dihedral angle of 81.44° , while the amide group tilts at 59.96° relative to the benzoyl ring .

- Hydrogen Bonding : Molecules are linked via N–H⋯O hydrogen bonds into infinite chains along the c-axis , with bond parameters: N–H = 0.86 Å, H⋯O = 2.06 Å, N⋯O = 2.902 Å , and ∠N–H⋯O = 166° .

Synthesis The compound is synthesized by condensing 2-methylbenzoyl chloride with 4-methylaniline in ethanol. Crystals are obtained via slow evaporation, yielding plate-like colorless crystals suitable for X-ray diffraction .

Table 1: Structural Parameters of Selected Benzanilides

Key Findings:

Substituent Position Effects :

- Ortho vs. Para Methyl Groups : The ortho-methyl group in this compound increases steric hindrance, leading to a larger dihedral angle (81.44° ) compared to its para-methyl analog (59.6° ) .

- Chlorine Substituents : Replacing the para-methyl group with chlorine (e.g., 2-methyl-N-(4-chlorophenyl)benzamide) minimally affects the dihedral angle (83.1° ) but alters hydrogen bond geometry .

Amide Group Conformation :

- The anti-conformation in 4-methyl-N-(4-methylphenyl)benzamide reduces steric clash, resulting in a smaller amide tilt angle (32.3° ) compared to the title compound (59.96° ) .

Hydrogen Bonding and Crystal Packing :

- All analogs form supramolecular chains via N–H⋯O bonds, but the packing axis (b vs. c) depends on substituent size and symmetry .

Table 2: Substituent Effects on Physical Properties

Notable Comparisons:

- Thiourea Derivatives : Introducing a thiourea group (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) adds intramolecular hydrogen bonds (N–H⋯S) and confers antibacterial activity, absent in the parent compound .

- Halogenated Analogs : 4-Fluoro-N-(4-methylphenyl)benzamide shows similar solubility but lower thermal stability (melting point 145–147°C ) compared to the title compound .

Biological Activity

2-Methyl-N-(4-methylphenyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characteristics

The compound is synthesized through standard organic chemistry methods involving the reaction of 4-methylphenyl isocyanate with 2-methylbenzoyl chloride. Characterization of the compound was performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.

Crystal Structure Analysis

X-ray diffraction studies reveal that this compound crystallizes in a triclinic system with the space group P-1. The lattice constants are as follows:

| Parameter | Value |

|---|---|

| a | 7.5579 Å |

| b | 8.8601 Å |

| c | 23.363 Å |

| α | 97.011° |

| β | 96.932° |

| γ | 90.051° |

| Z | 4 |

The structure exhibits significant intramolecular and intermolecular hydrogen bonding, which stabilizes the molecular arrangement within the crystal lattice .

Antimicrobial Activity

Research has shown that amide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. In a screening study against four bacterial strains (two gram-positive and two gram-negative), this compound did not demonstrate remarkable antibacterial properties . This suggests that while it may possess some biological activity, its efficacy as an antimicrobial agent is limited.

Anticonvulsant Potential

Some studies indicate that related compounds in the benzamide class have been evaluated for anticonvulsant activity. While specific data on this compound's anticonvulsant effects are sparse, its structural analogs have shown promise in treating seizures . This opens avenues for further research into its potential neurological applications.

Case Studies and Research Findings

- Structural Conformation : The conformation of the N—H and C=O bonds in the compound is trans to each other, indicating a stable configuration that may influence its biological interactions .

- Hydrogen Bonding : The presence of N—H···O hydrogen bonds contributes to the formation of infinite molecular chains along the c-axis in the crystal structure, which might play a role in its biological activity through enhanced solubility or interaction with biological targets .

- Hirshfeld Surface Analysis : This analysis has shown that intermolecular interactions such as C–H···π and C–H···O contribute to the stability of the crystal structure, which may correlate with its biological properties .

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-methylbenzoyl chloride with 4-methylaniline in anhydrous solvents like dichloromethane or toluene under reflux . Key parameters include maintaining stoichiometric ratios (1:1 molar ratio of acyl chloride to aniline), using a base (e.g., triethylamine) to neutralize HCl byproducts, and controlling temperature (60–80°C) to avoid side reactions. Post-synthesis purification involves recrystallization from ethanol, which yields prism-like colorless crystals suitable for X-ray analysis .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural characterization requires:

- Single-crystal X-ray diffraction (SC-XRD): Monoclinic crystal system (space group C2/c) with unit cell parameters a = 40.6634 Å, b = 7.1770 Å, c = 8.9418 Å, β = 96.173° . Hydrogen bonding (N–H···O) forms infinite chains along the c-axis, critical for lattice stability.

- Spectroscopy: FT-IR confirms amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~3300 cm⁻¹. H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.8 ppm and methyl groups at δ 2.3–2.5 ppm .

Q. What are the primary intermolecular interactions governing the crystal packing of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds (N1–H1N···O1; 2.98 Å) between the amide proton and carbonyl oxygen of adjacent molecules, forming 1D chains. van der Waals interactions between methyl groups and aromatic π-π stacking (3.8 Å separation) further contribute to packing efficiency .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve disorder in methyl groups during refinement?

In SC-XRD refinement using SHELXL, methyl group disorder (e.g., C15-methyl in ) is modeled via the AFIX 127 command, which applies geometric constraints and partitions occupancy ratios. Restraints (DELU) limit anisotropic displacement parameter deviations (σ = 0.003) for atoms in the aniline ring to reduce overfitting . Hydrogen bonding parameters (e.g., D–H···A angles) are validated using PLATON to ensure geometric plausibility .

Q. What discrepancies arise between experimental and computational bond lengths/angles, and how are they reconciled?

For N–C bonds in the amide group, experimental values (1.335–1.365 Å) may deviate from DFT-calculated lengths by ~0.02 Å due to crystal packing effects. Torsional angles (e.g., C–N–C–O) are sensitive to intermolecular forces; energy minimization using Gaussian09 with B3LYP/6-31G(d) basis sets can reconcile these differences .

Q. How does substitution at the benzoyl ring (e.g., 2-methyl vs. 4-cyano) alter bioactivity?

Comparative studies show that ortho-methyl substitution enhances antibacterial activity against S. aureus (MIC = 32 µg/mL) by increasing lipophilicity (logP = 3.2 vs. 2.8 for 4-cyano analogs). However, steric hindrance from the methyl group reduces solubility (<0.1 mg/mL in PBS), necessitating formulation adjustments for in vivo studies .

Q. What challenges occur during crystallization, and how are anisotropic thermal motion addressed?

Slow evaporation from ethanol often induces twinning due to competing hydrogen bonding motifs. Anisotropic displacement parameters (ADPs) for aromatic carbons are refined using the RIGU command in SHELXL to model thermal ellipsoids accurately. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should this be addressed?

Discrepancies in melting points (e.g., 196–197°C vs. 202–205°C) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies polymorph transitions, while PXRD distinguishes crystalline phases. Recrystallization from polar aprotic solvents (e.g., DMF) stabilizes the dominant polymorph .

Q. How do conflicting bioactivity results (e.g., gram-positive vs. gram-negative efficacy) inform mechanism studies?

Activity against gram-positive bacteria (e.g., B. subtilis) but not gram-negative strains (e.g., E. coli) suggests limited membrane permeability. Liposome permeability assays with fluorescent probes (e.g., Nile Red) quantify compound uptake, while molecular docking (AutoDock Vina) identifies potential targets like penicillin-binding proteins .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.